molecular formula C10H22Cl2N2 B1487797 4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1219957-30-8

4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No. B1487797
CAS RN: 1219957-30-8
M. Wt: 241.2 g/mol
InChI Key: NKLAPJVQKMEKCX-UHFFFAOYSA-N
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Description

“4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string C1(C2CCNCC2)=CC=CC(CN3CCCC3)=C1.Cl.Cl . The InChI key is DPGUXWQITZDPJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.201 Da . The InChI key is DPGUXWQITZDPJM-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

The research into "4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride" and its derivatives has demonstrated significant pharmacological properties. For instance, CERC-301, a derivative, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, characterized for its high-binding affinity and specificity to GluN2B. Its efficacy in the forced swim test suggests potential applications in treating major depressive disorder, with safety pharmacology and neurotoxicity studies raising no specific concerns, indicating a promising therapeutic profile for psychiatric conditions (Garner et al., 2015).

Metabolic and Pharmacokinetic Studies

Metabolism and disposition studies of related compounds highlight the extensive metabolic pathways these chemicals undergo in humans. For example, BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, shows high metabolism with excretion in both bile and urine. This indicates that compounds within this class are well absorbed and extensively metabolized, which is crucial for developing drugs with favorable pharmacokinetic profiles (Christopher et al., 2010).

Environmental and Toxicological Research

Environmental exposure studies, such as those investigating organophosphorus and pyrethroid pesticides in children, provide insights into the widespread exposure to chemicals that share structural similarities or functional groups with "this compound." These studies are crucial for understanding potential environmental and health impacts, guiding public health policies regarding chemical use and regulation (Babina et al., 2012).

Safety and Hazards

The safety information available indicates that “4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is classified under GHS07, with a hazard statement of H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

4-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLAPJVQKMEKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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